molecular formula C15H11N3O3 B5874524 3-Benzyl-7-nitroquinazolin-4-one CAS No. 591755-13-4

3-Benzyl-7-nitroquinazolin-4-one

Cat. No.: B5874524
CAS No.: 591755-13-4
M. Wt: 281.27 g/mol
InChI Key: KYXLIHXITJCEKW-UHFFFAOYSA-N
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Description

3-Benzyl-7-nitroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a benzyl group at the 3-position and a nitro group at the 7-position of the quinazolinone ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7-nitroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with benzyl bromide, followed by nitration. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-nitroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Benzyl bromide, potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products Formed

    Aminoquinazolinone: Formed by the reduction of the nitro group.

    Oxidized Quinazolinone Derivatives: Formed by the oxidation of the compound.

    Substituted Quinazolinones: Formed by the substitution of the benzyl group with other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-7-nitroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of key enzymes and disruption of cellular processes. The benzyl group enhances the compound’s ability to penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-7-tosylquinazolin-4-one: Similar structure with a tosyl group instead of a benzyl group.

    7-Bromoquinazolin-4-one: Similar structure with a bromo group instead of a nitro group.

    2-Methyl-5-nitroquinazolin-4-one: Similar structure with a methyl group instead of a benzyl group.

Uniqueness

3-Benzyl-7-nitroquinazolin-4-one is unique due to the presence of both a benzyl group and a nitro group, which impart distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry.

Conclusion

This compound is a valuable compound with diverse applications and unique chemical properties Its synthesis, chemical reactions, and potential applications make it an important subject of study in various scientific fields

Properties

IUPAC Name

3-benzyl-7-nitroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-13-7-6-12(18(20)21)8-14(13)16-10-17(15)9-11-4-2-1-3-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXLIHXITJCEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256376
Record name 7-Nitro-3-(phenylmethyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591755-13-4
Record name 7-Nitro-3-(phenylmethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591755-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-3-(phenylmethyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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